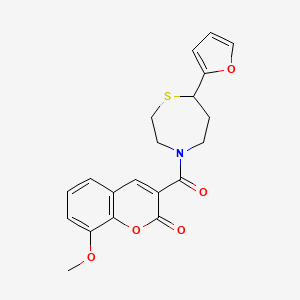

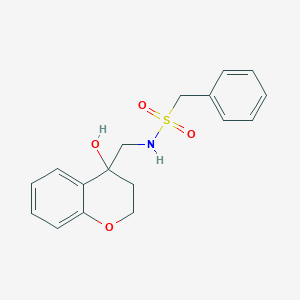

![molecular formula C11H14N4O2 B2942254 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione CAS No. 1556019-89-6](/img/structure/B2942254.png)

7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione, also known as caffeine, is a naturally occurring stimulant that is found in various plants, including coffee beans, tea leaves, and cocoa beans. It is one of the most widely consumed psychoactive substances in the world, with millions of people consuming it daily. Caffeine has been studied extensively for its effects on the human body and has been found to have both positive and negative effects.

Mechanism of Action

Caffeine works by blocking the action of adenosine, a neurotransmitter that is responsible for promoting sleep and suppressing arousal. By blocking the action of adenosine, 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione increases the activity of other neurotransmitters such as dopamine and norepinephrine, which are responsible for promoting wakefulness and alertness.

Biochemical and Physiological Effects

Caffeine has a number of biochemical and physiological effects on the human body. It has been found to increase heart rate, blood pressure, and respiration rate. It also increases the production of stomach acid and can cause gastrointestinal distress in some individuals. Caffeine has also been found to have a diuretic effect, which can lead to increased urine production.

Advantages and Limitations for Lab Experiments

Caffeine has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it easy to obtain for research purposes. It is also a well-studied substance, with a large body of research available on its effects. However, 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione also has some limitations for use in lab experiments. It can have variable effects depending on the dose and individual differences in metabolism. It can also have potential confounding effects on other variables being studied.

Future Directions

There are a number of future directions for research on 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione. One area of interest is the potential therapeutic uses of 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione, particularly in the prevention and treatment of neurodegenerative diseases. Another area of interest is the effects of 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione on athletic performance, particularly in endurance sports. Further research is also needed to better understand the potential risks and benefits of 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione consumption, particularly in vulnerable populations such as pregnant women and individuals with certain medical conditions.

Conclusion

Caffeine is a widely consumed psychoactive substance that has been extensively studied for its effects on the human body. It has a number of potential benefits, including increased alertness and improved cognitive function. However, it also has potential risks and limitations for use in lab experiments. Further research is needed to better understand the potential therapeutic uses of 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione and to better understand its effects on the human body.

Synthesis Methods

Caffeine can be synthesized in a laboratory setting using various methods. One of the most common methods is the extraction of 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione from natural sources such as coffee beans or tea leaves. This involves the use of solvents such as dichloromethane or ethyl acetate to extract the 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione from the plant material. The 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione is then purified using various techniques such as recrystallization or chromatography.

Scientific Research Applications

Caffeine has been extensively studied for its effects on the human body. It has been found to have a number of potential benefits, including increased alertness, improved cognitive function, and increased endurance during physical activity. Caffeine has also been studied for its potential therapeutic uses, including its ability to reduce the risk of certain diseases such as Parkinson's disease, Alzheimer's disease, and liver disease.

properties

IUPAC Name |

7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-4-5-6-15-7-12-9-8(15)10(16)14(3)11(17)13(9)2/h4-5,7H,6H2,1-3H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIVDSJDRKETAR-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2E)-but-2-en-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

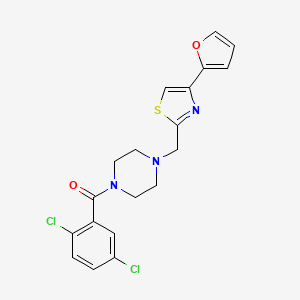

![N-(3-Butoxypropyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2942172.png)

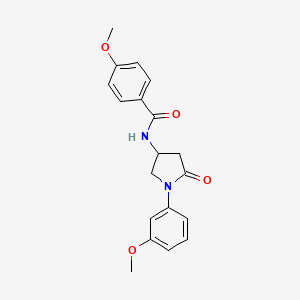

![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2942174.png)

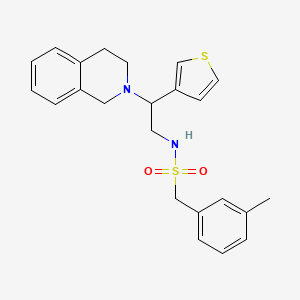

![3-Tert-butyl-1-[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methylurea](/img/structure/B2942183.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2942190.png)